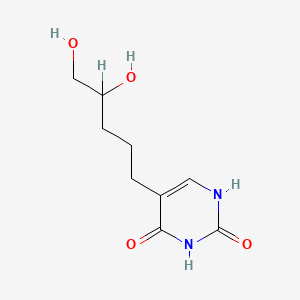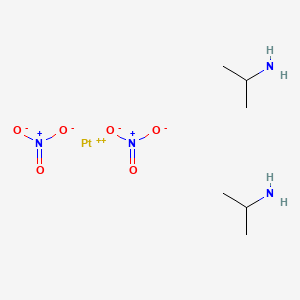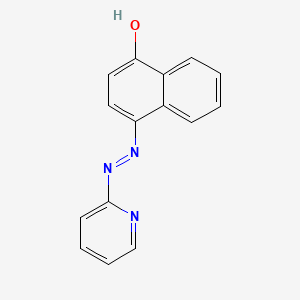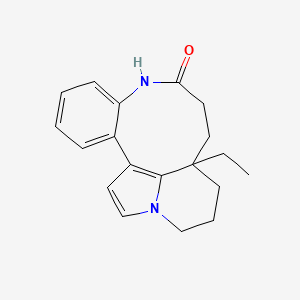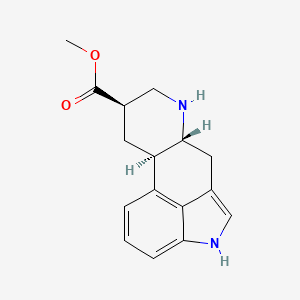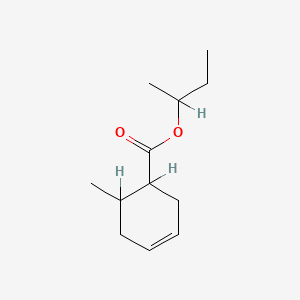
1,3-Dinitropyrene
Overview
Description
1,3-Dinitropyrene: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C16H8N2O4 . It is characterized by the presence of two nitro groups attached to the pyrene ring at the 1 and 3 positions. This compound is known for its mutagenic and carcinogenic properties and is often studied in the context of environmental pollution and toxicology .
Mechanism of Action
Target of Action
1,3-Dinitropyrene, a dark crystalline compound, is primarily associated with the combustion of highly aromatic fuels such as diesel . It is thought to be a carcinogen and its primary targets are DNA molecules . It binds to DNA in vitro, leading to DNA damage and mutation in cultured rodent and human cells .
Mode of Action
The interaction of this compound with its targets involves the formation of DNA adducts . This process is facilitated by the compound’s nitro groups, which can undergo reduction to form reactive species that covalently bind to DNA . This binding can cause DNA damage and induce mutations .
Biochemical Pathways
It is known that the compound can cause dna damage and mutation, which can disrupt normal cellular processes and lead to carcinogenesis .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is DNA damage and mutation in cells . This can disrupt normal cellular processes and lead to the development of cancer . In fact, the carcinogenicity of this compound has been studied in newborn female rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to prolonged exposure to light . It is also associated with certain occupational settings, such as those involving the combustion of diesel fuel . Furthermore, it has been detected in emissions from kerosene heaters and gas burners , indicating that its presence and effects can be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
1,3-Dinitropyrene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human bronchial epithelial cells and mouse hepatoma cells, this compound increases the levels of reactive oxygen species, leading to oxidative damage to DNA . It also induces apoptosis and necrosis in certain cell types, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts and cause oxidative damage to cellular components . The compound also triggers an unfolded protein response, leading to endoplasmic reticulum stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound has been shown to cause persistent oxidative stress and DNA damage in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity, while at higher doses, it can induce significant toxic and adverse effects, including carcinogenicity . Threshold effects have been observed, with certain doses leading to a marked increase in mutagenic and carcinogenic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins . These metabolic pathways are crucial for the compound’s mutagenic and carcinogenic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, leading to localized effects . Its distribution is influenced by its lipophilicity and interactions with cellular components .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with nuclear localization being associated with DNA damage and mutagenesis . The compound’s localization is directed by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dinitropyrene can be synthesized through the nitration of pyrene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 1 and 3 positions .
Industrial Production Methods: While this compound is primarily synthesized for research purposes, its production on an industrial scale is not common. The compound is usually prepared in laboratory settings for use in scientific studies .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dinitropyrene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1,3-Diaminopyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dinitropyrene has several scientific research applications, including:
Environmental Studies: It is used as a marker for studying the presence and effects of polycyclic aromatic hydrocarbons in the environment.
Toxicology: The compound is studied for its mutagenic and carcinogenic properties, helping to understand the mechanisms of chemical-induced cancer.
Optoelectronics: Research has explored its potential use in organic light-emitting diodes due to its non-linear optical properties.
Comparison with Similar Compounds
- 1,6-Dinitropyrene
- 1,8-Dinitropyrene
- 1-Nitropyrene
Comparison: 1,3-Dinitropyrene is unique due to its specific nitro group positioning, which influences its chemical reactivity and biological effects. For instance, 1,8-Dinitropyrene has been found to have a higher genotoxic potential compared to this compound, likely due to differences in DNA adduct formation and oxidative stress induction .
Properties
IUPAC Name |
1,3-dinitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNUVDBUEAQUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074975 | |
| Record name | 1,3-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-20-9 | |
| Record name | 1,3-Dinitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75321-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dinitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075321209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dinitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DINITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D09D9L0924 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B1214494.png)
